molecular formula C17H17NO2 B10771095 Dihydrexidine CAS No. 757161-85-6

Dihydrexidine

Katalognummer: B10771095
CAS-Nummer: 757161-85-6
Molekulargewicht: 267.32 g/mol
InChI-Schlüssel: BGOQGUHWXBGXJW-YOEHRIQHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Die Synthese von Dihydrexidin umfasst mehrere Schritte, ausgehend von kommerziell erhältlichen Ausgangsmaterialien. Ein üblicher Syntheseweg umfasst die folgenden Schritte:

Analyse Chemischer Reaktionen

Dihydrexidin unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Dihydrexidin kann zu Chinonen oder anderen oxidierten Derivaten oxidiert werden.

    Reduktion: Reduktionsreaktionen können Dihydrexidin in seine reduzierten Formen umwandeln.

    Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Dihydrexidinmolekül einführen.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Parkinson's Disease

Dihydrexidine has been extensively studied for its effects on Parkinson's disease, particularly in primate models treated with the neurotoxin MPTP. Research indicates that this compound can significantly alleviate parkinsonian symptoms:

  • Clinical Trials : In a study involving MPTP-treated monkeys, this compound administration resulted in a reduction of parkinsonian signs by approximately 75%. This effect was not diminished even when subjects were pretreated with a D2 antagonist, suggesting a robust therapeutic profile for advanced Parkinson's cases where traditional therapies fail .
  • Mechanism of Action : The drug acts primarily through D1 receptor activation, enhancing dopaminergic signaling which is crucial for motor control. Its ability to stimulate cyclic AMP synthesis further supports its role as an effective treatment modality .

Cognitive Impairments in Schizophrenia

This compound is also being explored for improving cognitive deficits in schizophrenia and related disorders:

  • Pilot Studies : Early investigations have shown that this compound may enhance working memory and cognitive function in patients with schizotypal personality disorder. Initial results suggest improvements in cognitive tasks that are typically impaired in these populations .
  • Behavioral Studies : Animal models have demonstrated that this compound can improve task performance and persistence in cognitive tasks, indicating its potential utility in treating cognitive deficits associated with dopaminergic dysfunction .

Data Table: Summary of Clinical Findings

Study TypeConditionKey FindingsReference
PreclinicalParkinson's disease75% reduction in parkinsonian signs in MPTP monkeys
Clinical TrialSchizophreniaImprovement in working memory deficits
Behavioral StudyCognitive functionEnhanced task performance and persistence
Pharmacological StudyDopamine receptor activityHigh potency as a D1 receptor agonist

Case Study 1: MPTP-Treated Monkeys

In a controlled study involving MPTP-treated cynomolgus monkeys, this compound was administered at varying doses. Results showed profound antiparkinsonian effects that surpassed those achieved with levodopa or D2 agonists. Notably, the effects were sustained even under conditions where typical therapies were ineffective .

Case Study 2: Cognitive Impairment in Schizophrenia

A pilot study assessed the impact of this compound on cognitive deficits among individuals diagnosed with schizophrenia. Participants exhibited significant improvements in tasks measuring attention and memory following treatment, reinforcing the compound's potential role in enhancing cognitive function within this demographic .

Vergleich Mit ähnlichen Verbindungen

Dihydrexidin wird oft mit anderen Dopaminrezeptoragonisten verglichen, wie z. B. SKF 38393 und Doxanthrin. Während SKF 38393 ebenfalls ein D1-Rezeptoragonist ist, hat Dihydrexidin eine höhere Potenz und Wirksamkeit bei der Stimulation der cyclischen AMP-Synthese . Doxanthrin, ein Sauerstoff-Bioisoster von Dihydrexidin, hat eine noch höhere Selektivität für den D1-Rezeptor und zeigt in präklinischen Modellen eine ähnliche oder bessere Aktivität .

Ähnliche Verbindungen

Die einzigartigen Eigenschaften von Dihydrexidin, wie z. B. seine hohe Potenz und Selektivität für D1- und D5-Rezeptoren, machen es zu einer wertvollen Verbindung für die wissenschaftliche Forschung und potenzielle therapeutische Anwendungen.

Biologische Aktivität

Dihydrexidine (DHX), chemically known as trans-10,11-dihydroxy-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine, is a potent full agonist of the D1 dopamine receptor. This compound has garnered attention for its potential therapeutic applications in neurological disorders, particularly Parkinson's disease (PD). The following sections detail its biological activity, pharmacological properties, and clinical implications based on diverse research findings.

This compound is characterized by its conformational rigidity and high selectivity for D1 dopamine receptors. It exhibits a competitive binding affinity with an IC50 of approximately 10 nM for D1 receptors in rat striatal membranes, outperforming traditional agonists like SKF38393 . DHX effectively stimulates cyclic AMP synthesis in the striatum, doubling the rate compared to dopamine itself . This action is blocked by the selective D1 antagonist SCH23390, indicating its specificity for D1 receptors.

Comparison of Affinities

Compound IC50 (nM) Receptor Type
This compound (DHX)10D1
SKF3839330D1
Quinpirole130D2

Preclinical Studies

In preclinical models, particularly the unilateral 6-hydroxydopamine-lesioned rat model of PD, this compound has demonstrated significant antiparkinsonian effects. In controlled studies, DHX was administered at varying doses (0.625 to 5.0 mg/kg), showing dose-dependent increases in motor activity as measured by contralateral rotations . Comparatively, DHX exhibited a lower area under the curve (AUC) than doxanthrine (DOX), another D1 agonist, suggesting that while effective, its bioavailability may be less optimal .

Clinical Trials

Clinical evaluations of this compound have revealed a marginal therapeutic window. In a double-blind trial involving patients with PD, intravenous doses were titrated up to a maximum of 70 mg. Results indicated that while some patients experienced brief motor improvements, adverse effects such as hypotension and tachycardia were prevalent . The pharmacokinetics showed a rapid clearance with a plasma half-life of less than five minutes .

Case Studies and Observations

In a notable case study involving two subjects with advanced PD, this compound administration resulted in approximately 75% reduction in parkinsonian signs without significant adverse effects when compared to other treatments like levodopa . However, the efficacy was variable among subjects due to individual differences in receptor sensitivity.

Side Effects and Limitations

While this compound shows promise as a therapeutic agent, it is associated with several dose-limiting side effects:

  • Flushing
  • Hypotension
  • Tachycardia

These side effects necessitate careful monitoring during administration to mitigate risks associated with rapid infusions .

Eigenschaften

IUPAC Name

(6aS,12bR)-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine-10,11-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c19-15-7-10-5-6-14-17(13(10)8-16(15)20)12-4-2-1-3-11(12)9-18-14/h1-4,7-8,14,17-20H,5-6,9H2/t14-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGOQGUHWXBGXJW-YOEHRIQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(C=C2C3C1NCC4=CC=CC=C34)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC(=C(C=C2[C@H]3[C@H]1NCC4=CC=CC=C34)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00894188
Record name Dihydrexidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00894188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123039-93-0, 757161-85-6
Record name Dihydrexidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123039930
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydrexidine, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0757161856
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydrexidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12890
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dihydrexidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00894188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIHYDREXIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32D64VH037
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DIHYDREXIDINE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4MPC92UC2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.